Genaconazole

Vue d'ensemble

Description

Il est efficace contre un large éventail de pathogènes fongiques, notamment les infections cutanées à Trichophyton mentagrophytes et les infections vaginales à Candida albicans . Le composé est un mélange racémique de deux énantiomères : le SCH-42427 (RR (+)-) actif et le SCH-424264 (SS (–)-) inactif . Malheureusement, son développement a été limité en raison des hépatocarcinomes observés dans les études animales .

Méthodes De Préparation

La synthèse du Génaconazole implique plusieurs étapes. Une méthode courante comprend la réaction d'ouverture de cycle d'un époxyde par un fragment amino . Cette méthode est similaire aux voies synthétiques utilisées pour d'autres agents triazoliques. La production industrielle du Génaconazole peut impliquer l'utilisation de techniques de cristallisation en fluide supercritique pour améliorer la biodisponibilité .

Analyse Des Réactions Chimiques

Le Génaconazole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La partie triazole du composé joue un rôle crucial dans son activité antifongique. Les réactifs couramment utilisés dans ces réactions comprennent les inhibiteurs de la 14α-déméthylase du lanostérol, qui inhibent la synthèse de l'ergostérol . Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de la synthèse de la membrane cellulaire fongique .

Applications de la recherche scientifique

Le Génaconazole a été étudié de manière approfondie pour ses propriétés antifongiques. Il est utilisé dans le traitement des infections fongiques systémiques, notamment la méningite à cryptocoques chez les patients infectés par le VIH . Le composé a également été évalué en association avec d'autres agents antifongiques, tels que l'amphotéricine B, pour une efficacité accrue . De plus, la pharmacocinétique et le métabolisme du Génaconazole ont été étudiés chez des volontaires masculins sains, démontrant son potentiel pour l'administration orale .

Mécanisme d'action

Le mécanisme d'action du Génaconazole implique l'inhibition de la synthèse de l'ergostérol de la membrane cellulaire, semblable au kétoconazole et au fluconazole . Cette inhibition perturbe la membrane cellulaire fongique, ce qui entraîne une augmentation de la perméabilité et, finalement, la mort cellulaire . La cible moléculaire du Génaconazole est l'enzyme lanostérol 14α-déméthylase (CYP51A1), qui est essentielle à la biosynthèse de l'ergostérol .

Applications De Recherche Scientifique

Pharmacokinetics

Genaconazole exhibits unique pharmacokinetic characteristics that enhance its utility in clinical applications. The following key findings summarize its pharmacokinetic profile:

- Absorption and Bioavailability : this compound is well absorbed, with an absolute bioavailability of 100%, regardless of whether it is administered orally or intravenously. This characteristic allows for flexible dosing in clinical settings .

- Half-Life : The half-life of this compound ranges from 49 to 83 hours, which supports less frequent dosing regimens .

- Excretion : Approximately 76% to 78% of the administered dose is excreted unchanged in urine, indicating minimal biotransformation. Notably, no significant metabolites were detected in serum or urine, suggesting that this compound remains largely intact during metabolism .

Therapeutic Applications

This compound's antifungal properties make it suitable for various therapeutic applications:

- Treatment of Fungal Infections : this compound has demonstrated effectiveness against a range of fungal pathogens, including Aspergillus species. Its use in immunocompromised patients has been particularly noteworthy, as it helps reduce the incidence of invasive fungal infections .

- Combination Therapy : Research indicates that this compound can be effectively combined with other agents, such as granulocyte colony-stimulating factor (G-CSF), to enhance therapeutic outcomes. Studies have shown that this combination can prolong survival in infected subjects compared to monotherapy with this compound alone .

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Clinical Trial on Pharmacokinetics :

- A clinical trial involving 12 healthy male volunteers assessed the pharmacokinetics of this compound after single oral doses. Results indicated consistent absorption rates and similar pharmacokinetic profiles for both enantiomers (RR and SS) of the drug, supporting its potential for broad clinical use .

- Efficacy in Immunocompromised Patients :

- Dosing Flexibility :

Mécanisme D'action

The mechanism of action of Genaconazole involves the inhibition of cell membrane ergosterol synthesis, similar to ketoconazole and fluconazole . This inhibition disrupts the fungal cell membrane, leading to increased permeability and ultimately cell death . The molecular target of this compound is the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for ergosterol biosynthesis .

Comparaison Avec Des Composés Similaires

Le Génaconazole est similaire aux autres agents antifongiques triazoliques, tels que le fluconazole, l'itraconazole et le voriconazole . il est unique en raison de son activité à large spectre et de la présence de deux énantiomères, l'isomère RR étant le plus actif . Comparé aux autres triazoles, le Génaconazole a montré des résultats prometteurs dans les études précliniques, mais son utilisation clinique a été limitée en raison des hépatocarcinomes associés .

Références

Activité Biologique

Genaconazole, a potent triazole antifungal agent, has garnered attention for its biological activity against various fungal infections. This article explores the pharmacokinetics, efficacy, and clinical applications of this compound, supported by data tables and case studies.

1. Pharmacokinetics

This compound is characterized as a racemic mixture containing 50% of the active RR enantiomer and 50% of the inactive SS enantiomer. The pharmacokinetic profile of this compound indicates significant absorption and prolonged half-life, making it suitable for systemic treatment.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (maximum concentration) | 1.7 µg/ml |

| Tmax (time to Cmax) | 4.0 - 4.2 hours |

| Half-life (t1/2) | 50 - 83 hours |

| Bioavailability | 100% (oral and IV) |

| Urinary excretion | 76-78% of dose |

The studies show that after a single oral dose of 200 mg, this compound exhibits a high degree of absorption with minimal biotransformation, primarily excreted unchanged in urine .

2. Efficacy Against Fungal Infections

This compound demonstrates significant antifungal activity against various pathogens, particularly in immunocompromised patients. It has shown superior efficacy compared to other antifungals, such as ketoconazole, in clinical settings.

Table 2: Comparative Efficacy in Animal Models

| Study Type | Pathogen | Treatment | Outcome |

|---|---|---|---|

| In vivo model | Candida spp. | This compound | Superior to ketoconazole |

| Immunocompromised model | Aspergillus fumigatus | This compound + G-CSF | Prolonged survival compared to controls |

In a study involving granulocyte colony-stimulating factor (G-CSF) combined with this compound, results indicated that this combination significantly improved survival rates in mice infected with Aspergillus fumigatus .

3. Clinical Case Studies

Recent case studies have highlighted the practical applications of this compound in treating severe fungal infections that are resistant to standard therapies.

Case Study Overview: Breakthrough Fungal Infection

A notable case reported by Dr. Keiji Okinaka involved a patient with a disseminated filamentous fungal infection that broke through echinocandin antifungal treatment. The patient was subsequently treated with this compound, leading to improved clinical outcomes .

4. Conclusion

This compound's unique pharmacokinetic properties and broad-spectrum antifungal activity make it a valuable option for treating systemic mycoses, particularly in immunocompromised patients. Its efficacy in overcoming resistant fungal strains positions it as an important agent in the evolving landscape of antifungal therapy.

5. References

- Pharmacokinetics of this compound in healthy volunteers.

- Case study on breakthrough fungal infections.

- Efficacy studies comparing this compound with other antifungals.

- Clinical implications and future directions for antifungal therapy.

Propriétés

Numéro CAS |

120924-80-3 |

|---|---|

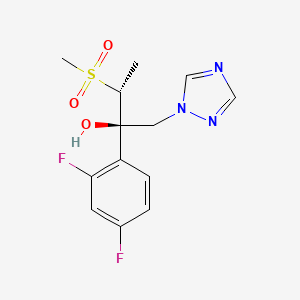

Formule moléculaire |

C13H15F2N3O3S |

Poids moléculaire |

331.34 g/mol |

Nom IUPAC |

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |

Clé InChI |

HFGZFHCWKKQGIS-NOZJJQNGSA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

SMILES isomérique |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

SMILES canonique |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

121650-83-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.